molecular formula C13H12N2OS B2852446 (E)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 551909-04-7

(E)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2852446
CAS RN: 551909-04-7
M. Wt: 244.31
InChI Key: DNEBMUGYDWPYTF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of acrylamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of (E)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
(E)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide in lab experiments is its high potency and selectivity. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of (E)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its mechanisms of action in more detail to better understand how it can be used to treat diseases. Additionally, there is potential for the development of new synthetic methods to improve the yield and purity of this compound.

Synthesis Methods

The synthesis of (E)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is a relatively straightforward process that involves the reaction of pyridine-2-carboxaldehyde with thiophene-2-carboxylic acid followed by the reaction with acryloyl chloride. The resulting compound is purified using column chromatography to obtain the final product in high purity.

Scientific Research Applications

(E)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

(E)-N-(pyridin-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c16-13(7-6-12-5-3-9-17-12)15-10-11-4-1-2-8-14-11/h1-9H,10H2,(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEBMUGYDWPYTF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)CNC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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